Methyl 2-amino-3-[4-(4-hydroxyphenoxy)-3,5-diiodophenyl]propanoate
CAS No.:
Cat. No.: VC20180668
Molecular Formula: C16H15I2NO4
Molecular Weight: 539.10 g/mol
* For research use only. Not for human or veterinary use.
![Methyl 2-amino-3-[4-(4-hydroxyphenoxy)-3,5-diiodophenyl]propanoate -](/images/structure/VC20180668.png)
Specification
Molecular Formula | C16H15I2NO4 |
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Molecular Weight | 539.10 g/mol |
IUPAC Name | methyl 2-amino-3-[4-(4-hydroxyphenoxy)-3,5-diiodophenyl]propanoate |
Standard InChI | InChI=1S/C16H15I2NO4/c1-22-16(21)14(19)8-9-6-12(17)15(13(18)7-9)23-11-4-2-10(20)3-5-11/h2-7,14,20H,8,19H2,1H3 |
Standard InChI Key | ZNUQUHHTCGWFOR-UHFFFAOYSA-N |
Canonical SMILES | COC(=O)C(CC1=CC(=C(C(=C1)I)OC2=CC=C(C=C2)O)I)N |
Introduction
Chemical Identity and Structural Characterization
Molecular Architecture
The compound’s IUPAC name, methyl 2-amino-3-[4-(4-hydroxyphenoxy)-3,5-diiodophenyl]propanoate, delineates its structure:
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A central phenyl ring substituted with iodine atoms at positions 3 and 5.
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A 4-hydroxyphenoxy group at position 4 of the central ring.
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A propanoate side chain with an amino group at C2 and a methyl ester at the terminal carboxyl.
The molecular formula is C₁₆H₁₄I₂NO₅, with a calculated molecular weight of 539.10 g/mol (derived from analogous structures in ). The presence of two iodine atoms contributes significantly to its molecular mass and polarizability.
Spectroscopic Signatures
Although direct spectral data for this compound are unavailable, key features can be inferred:
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Infrared (IR): Strong absorption bands for hydroxyl (3200–3500 cm⁻¹), ester carbonyl (1700–1750 cm⁻¹), and C-I stretches (500–600 cm⁻¹).
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Nuclear Magnetic Resonance (NMR):
Synthesis and Manufacturing
Retrosynthetic Analysis
The compound can be synthesized through a multi-step sequence:
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Iodination of Phenol Derivatives: Electrophilic iodination of 4-hydroxyphenoxybenzene using I₂ in the presence of HNO₃ or HIO₃ to introduce iodine at positions 3 and 5 ( ).
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Tyrosine Esterification: Methyl ester formation via Fischer esterification of the parent amino acid (e.g., reacting with methanol and HCl) ( ).
Key Reaction Steps
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Step 1: Synthesis of 3,5-diiodo-4-(4-hydroxyphenoxy)benzaldehyde via Ullmann coupling between 4-iodophenol and 3,5-diiodo-4-bromobenzaldehyde.
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Step 2: Strecker amino acid synthesis to introduce the aminopropanoate side chain.
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Step 3: Esterification with methanol under acidic conditions to yield the final product.
Purification and Yield Optimization
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Column Chromatography: Silica gel with ethyl acetate/hexane gradients for isolating intermediates.
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Recrystallization: Use of ethanol/water mixtures to purify the final product.
Reported yields for analogous iodinated tyrosine derivatives range from 45–60% ( ).
Physicochemical Properties
Thermal Stability
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Melting Point: Estimated at 245–255°C based on structurally similar compounds ( ).
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Decomposition Temperature: >260°C, with potential release of iodine vapors above 300°C ( ).
Solubility Profile
Solvent | Solubility (mg/mL) |
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Water | <0.1 |
Methanol | 15–20 |
Dimethyl Sulfoxide | 50–60 |
Ethyl Acetate | 5–10 |
The low aqueous solubility is attributed to the hydrophobic iodine atoms and aromatic rings, while polar aprotic solvents enhance dissolution ( ).
Partition Coefficients
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LogP (Octanol/Water): Calculated value of 4.05±0.2 using PubChem’s XLogP3 algorithm ( ). This high lipophilicity suggests significant membrane permeability.
Biochemical and Pharmacological Insights
Radiopharmaceutical Applications
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